

# Spectral Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine*

**Cat. No.:** B558659

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**Abstract:** This document provides a comprehensive technical overview of the spectral properties of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**, a key intermediate in peptide synthesis and drug discovery. Detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Furthermore, this guide outlines standardized experimental protocols for acquiring these spectra and includes workflow visualizations to illustrate the analytical process.

## Chemical Structure and Properties

**N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**, also known as Boc-Phe(4-NO<sub>2</sub>)-OH, is a derivative of the amino acid L-phenylalanine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and a nitro (NO<sub>2</sub>) group is substituted at the para-position of the phenyl ring.

- Molecular Formula: C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>6</sub>[\[1\]](#)
- Molecular Weight: 310.30 g/mol [\[1\]](#)
- IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[\[1\]](#)

- CAS Number: 33305-77-0[1]

## Spectral Data Summary

The following tables summarize the key spectral data for **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data

##### Assignment

δ 1.42 (s, 9H)

δ 3.10 - 3.35 (m, 2H)

δ 4.55 (m, 1H)

δ 7.45 (d, J=8.5 Hz, 2H)

δ 8.15 (d, J=8.5 Hz, 2H)

δ ~10-12 (br s, 1H)

Note: Chemical shifts (δ) are in ppm. Solvent effects may cause variations.

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<sup>13</sup>C NMR Data

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Assignment

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$\delta$  28.3 (3C)

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$\delta$  38.0

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$\delta$  55.0

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$\delta$  80.5

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$\delta$  123.5 (2C)

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$\delta$  130.5 (2C)

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$\delta$  145.0

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$\delta$  147.0

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$\delta$  155.5

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$\delta$  173.0

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Note: The presence of the electron-withdrawing nitro group causes a downfield shift for the aromatic carbons compared to the unsubstituted Boc-L-phenylalanine. The specific shifts can vary based on the solvent used.[\[2\]](#)

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## Infrared (IR) Spectroscopy

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**IR Data (ATR or KBr Pellet)**

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Wavenumber (cm<sup>-1</sup>)

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~3300 (br)

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~2980

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~1710 (s)

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~1690 (s)

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~1520 (s)

---

~1345 (s)

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~1160 (s)

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Source: Bio-Rad Laboratories, Inc. via PubChem.[\[1\]](#)

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**Mass Spectrometry (MS)**

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Mass Spectrometry Data

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Parameter

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Ionization Mode

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[M-H]<sup>-</sup> (Negative Ion)

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[M+H]<sup>+</sup> (Positive Ion)

---

[M+Na]<sup>+</sup> (Positive Ion)

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Exact Mass

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**Ultraviolet-Visible (UV-Vis) Spectroscopy**

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UV-Vis Data (in Methanol or Ethanol)

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$\lambda_{\text{max}}$  (nm)

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~270-280

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Note: This absorption is attributed to the  $\pi \rightarrow \pi$  transition of the nitro-substituted aromatic ring.[\[3\]](#)[\[4\]](#)

[\[5\]](#) The exact maximum absorption ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) can vary depending on the solvent and pH.\*

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## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve 5-10 mg of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[\[6\]](#)
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.[\[7\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.

- Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7][8]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the  $^1\text{H}$  NMR signals and pick peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.[9]

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
  - Grind the mixture thoroughly in an agate mortar to a fine powder.
  - Press the powder into a transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.[10]
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]
- Data Processing: The final spectrum is presented as a ratio of the sample scan to the background scan, typically in terms of transmittance or absorbance.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:

- Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[12]
- Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, often containing a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.[12]
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.
  - Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[13]
  - Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve stable and efficient ion generation.[14][15]
  - Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- Data Analysis: Identify the molecular ion peak (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ) to confirm the molecular weight. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.[1]

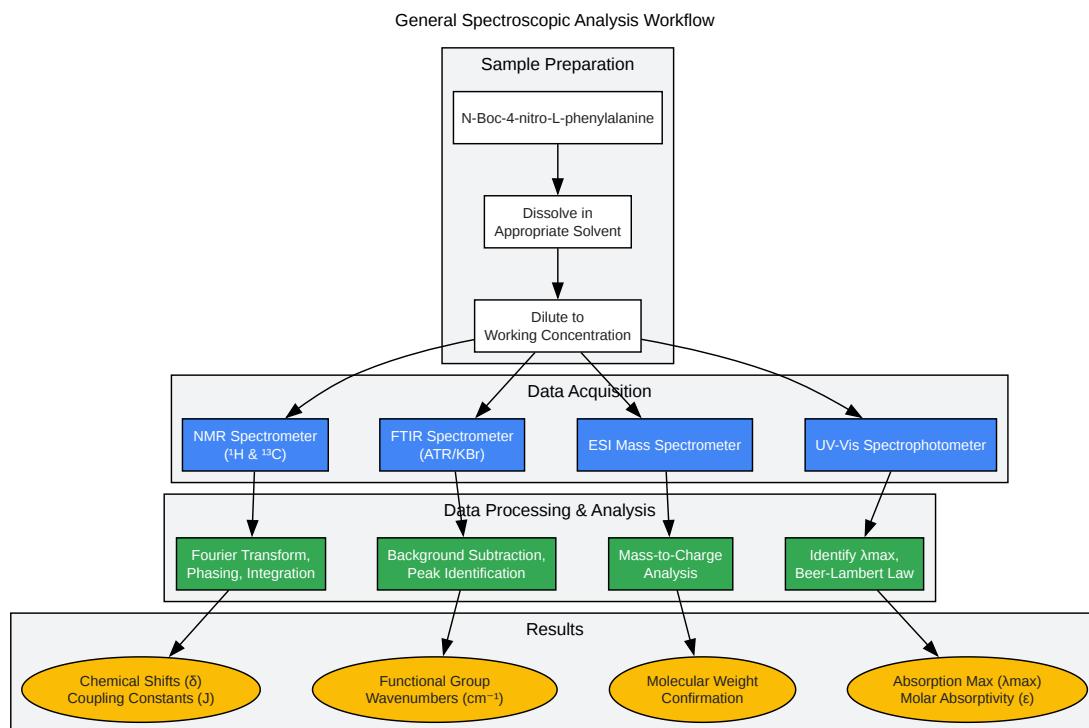
## UV-Visible Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
  - Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-1.0 AU.
- Data Acquisition:
  - Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample solution.

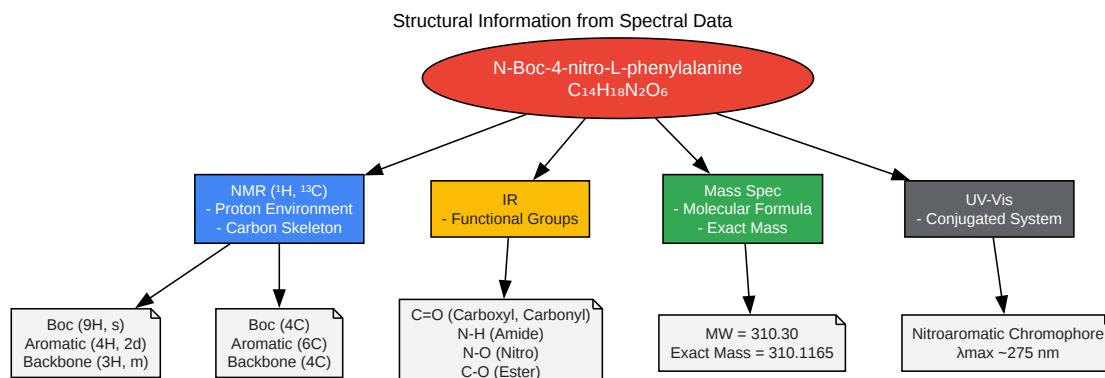
- Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.  
[\[16\]](#)
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{max}$ ). If the concentration is known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Visualized Workflows

The following diagrams illustrate the general experimental and logical workflows for the characterization of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**.

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Caption: General workflow for spectroscopic analysis.



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Caption: Relationship between spectral data and structure.

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## References

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine |  $C_{14}H_{18}N_2O_6$  | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 5. m.youtube.com [m.youtube.com]

- 6. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 7. [sc.edu](https://sc.edu) [sc.edu]
- 8. [books.rsc.org](https://books.rsc.org) [books.rsc.org]
- 9. [researchgate.net](https://researchgate.net) [researchgate.net]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. Multi-spectroscopic monitoring of molecular interactions between an amino acid-functionalized ionic liquid and potential anti-Alzheimer's drugs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06323A [pubs.rsc.org]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [chromatographyonline.com](https://chromatographyonline.com) [chromatographyonline.com]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. [researchgate.net](https://researchgate.net) [researchgate.net]
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